molecular formula C13H19ClN2O B8732430 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine

1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B8732430
M. Wt: 254.75 g/mol
InChI Key: MUSOMUXTQGJZKD-UHFFFAOYSA-N
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Patent
US06770638B2

Procedure details

A mixture of 1-(2-methoxyphenyl)piperazine HCl (52.5 mmol) and powdered sodium hydroxide (105 mmol) in DMSO (40 mL), was stirred at ambient temperature. After 0.5 h, 1-bromo-2-chloroethane (78.8 mmol) was added to the solution and left to stir for 4 h. The reaction was monitored by TLC (ethyl acetate: dichloromethane 1:4), upon completion, the mixture was poured into 200 mL of ice water and the product was extracted with dichloromethane twice, dried with sodium sulfate, and solvent was removed under vacuum. Flash chromatography (ethyl acetate: dichloromethane, 1:5 yielded an oil of the title compound (7.30 g).
Quantity
52.5 mmol
Type
reactant
Reaction Step One
Quantity
105 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78.8 mmol
Type
reactant
Reaction Step Two
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[OH-].[Na+].Br[CH2:19][CH2:20][Cl:21].C(OCC)(=O)C.ClCCl>CS(C)=O>[Cl:21][CH2:20][CH2:19][N:13]1[CH2:14][CH2:15][N:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH3:2])[CH2:11][CH2:12]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
52.5 mmol
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
105 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
78.8 mmol
Type
reactant
Smiles
BrCCCl
Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.ClCCl
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClCCN1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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